molecular formula C18H27N3O3S B5621432 N'-[(3S*,4R*)-1-(1-benzofuran-5-ylmethyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylsulfamide

N'-[(3S*,4R*)-1-(1-benzofuran-5-ylmethyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylsulfamide

Cat. No. B5621432
M. Wt: 365.5 g/mol
InChI Key: SXSQEIPEBCZLNZ-DLBZAZTESA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like "N'-[(3S*,4R*)-1-(1-benzofuran-5-ylmethyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylsulfamide" often involves multiple steps, including the formation of the benzofuran ring and the incorporation of the pyrrolidinyl and sulfamide groups. While specific details on the synthesis of this exact compound are not readily available, similar compounds, such as those involving benzofuran and pyrrolidinyl moieties, are typically synthesized through methods like Lewis acid-catalyzed reactions or through the use of reagents like N-bromosuccinimide to facilitate ring formation and functional group installation (Huang et al., 2019).

Molecular Structure Analysis

The molecular structure of "this compound" is characterized by its stereochemistry at the 3S* and 4R* positions, indicating chiral centers that can significantly influence the molecule's interaction with biological systems and other chemical entities. X-ray crystallography and Hirshfeld surface analysis are common techniques used to elucidate the structure and intermolecular interactions of complex molecules, offering insights into the orientation of different rings and the overall 3D conformation (Artheswari et al., 2019).

Mechanism of Action

The mechanism of action would depend on the specific biological or pharmacological activity of the compound. For instance, some benzofuran derivatives are known to interact with various enzymes and receptors to exert their effects .

properties

IUPAC Name

(3S,4R)-1-(1-benzofuran-5-ylmethyl)-3-(dimethylsulfamoylamino)-4-propan-2-ylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3S/c1-13(2)16-11-21(12-17(16)19-25(22,23)20(3)4)10-14-5-6-18-15(9-14)7-8-24-18/h5-9,13,16-17,19H,10-12H2,1-4H3/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSQEIPEBCZLNZ-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1NS(=O)(=O)N(C)C)CC2=CC3=C(C=C2)OC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CN(C[C@H]1NS(=O)(=O)N(C)C)CC2=CC3=C(C=C2)OC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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